molecular formula C9H5BrCl2N2 B13684322 8-Bromo-2,4-dichloro-5-methylquinazoline

8-Bromo-2,4-dichloro-5-methylquinazoline

Katalognummer: B13684322
Molekulargewicht: 291.96 g/mol
InChI-Schlüssel: AGZFRPZXCUDYRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2,4-dichloro-5-methylquinazoline is a quinazoline derivative with the molecular formula C9H5BrCl2N2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-5-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. One common method includes the reaction of 5-methylquinazoline with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2,4-dichloro-5-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogen atoms .

Wissenschaftliche Forschungsanwendungen

8-Bromo-2,4-dichloro-5-methylquinazoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-2,4-dichloro-5-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

  • 8-Bromo-2,4-dichloroquinazoline
  • 2,4-Dichloro-5-methylquinazoline
  • 8-Bromo-5-methylquinazoline

Comparison: Compared to similar compounds, 8-Bromo-2,4-dichloro-5-methylquinazoline is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the quinazoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H5BrCl2N2

Molekulargewicht

291.96 g/mol

IUPAC-Name

8-bromo-2,4-dichloro-5-methylquinazoline

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-3-5(10)7-6(4)8(11)14-9(12)13-7/h2-3H,1H3

InChI-Schlüssel

AGZFRPZXCUDYRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.